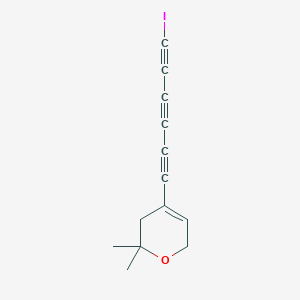
4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran is a synthetic organic compound characterized by its unique structure, which includes an iodo-substituted hexa-triyne chain and a dihydropyran ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the hexa-triyne chain: This can be achieved through coupling reactions such as the Glaser coupling or Sonogashira coupling, using appropriate alkynes and halides.
Introduction of the iodine atom: This step may involve halogenation reactions, where iodine is introduced to the hexa-triyne chain.
Cyclization to form the dihydropyran ring: This can be done through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in materials science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran would depend on its specific interactions with molecular targets. This may involve:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways through binding to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-Bromohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran
- 4-(6-Chlorohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran
Uniqueness
The uniqueness of 4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran lies in the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromo and chloro analogs.
Eigenschaften
CAS-Nummer |
116485-31-5 |
|---|---|
Molekularformel |
C13H11IO |
Molekulargewicht |
310.13 g/mol |
IUPAC-Name |
4-(6-iodohexa-1,3,5-triynyl)-6,6-dimethyl-2,5-dihydropyran |
InChI |
InChI=1S/C13H11IO/c1-13(2)11-12(8-10-15-13)7-5-3-4-6-9-14/h8H,10-11H2,1-2H3 |
InChI-Schlüssel |
HGRMAEGHWDYLRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CCO1)C#CC#CC#CI)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


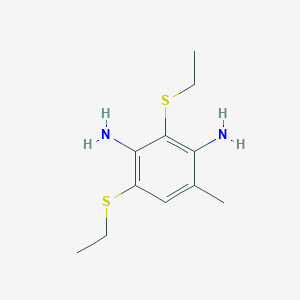


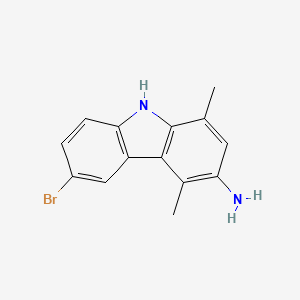
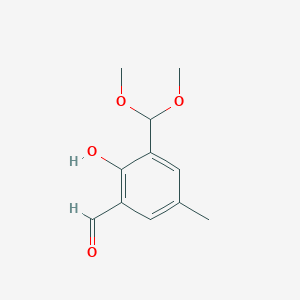
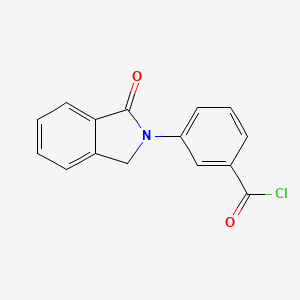


![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)



